cimicifoetiside A
Beschreibung
Eigenschaften
Molekularformel |
C37H58O10 |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)42)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(44-19(2)38)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)41/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI-Schlüssel |
IGLQSEIGKREACI-VYWUFNEXSA-N |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Kanonische SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Cancer Research
1. Anticancer Activity
Cimicifoetiside A exhibits significant cytotoxic effects against various cancer cell lines, particularly:
- Ehrlich Ascites Carcinoma (EAC) Cells
- MDA-MB-A231 Human Breast Cancer Cells
The IC50 values indicate the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (μM) |
|---|---|
| EAC Cells | 0.52 |
| MDA-MB-A231 Cells | 6.74 |
These results suggest that Cimicifoetiside A has potent anticancer properties, making it a candidate for further research in cancer therapeutics .
Pharmacological Applications
2. Traditional Medicine
Cimicifuga foetida, from which Cimicifoetiside A is derived, has been used traditionally for various ailments, including menopausal symptoms. The ongoing research into its active compounds may expand its applications in modern medicine, particularly in hormone-related therapies .
Case Studies and Research Findings
Several studies have focused on the isolation and characterization of Cimicifoetiside A along with its related compounds:
- Isolation Techniques : Methanol extraction followed by chromatographic methods has been employed to isolate Cimicifoetiside A from Cimicifuga foetida.
- Comparative Studies : Research comparing Cimicifoetiside A with other triterpenoids indicates that the presence of sugar moieties significantly enhances cytotoxicity, highlighting the importance of structural modifications in drug efficacy .
Vorbereitungsmethoden
Methanol Reflux Extraction
The most widely reported method involves refluxing powdered rhizomes (2.8 kg) in methanol (3 × 10 L) at 60–65°C for 8–12 hours. This process solubilizes both polar and moderately non-polar constituents, including triterpene glycosides. After filtration, the combined methanolic extract is concentrated under reduced pressure at 45°C to yield a viscous residue.
Key Parameters:
Ethanol-Water Extraction with Solution Mediators
A patented method (WO2005002609A1) employs ethanol-water mixtures (40–80% ethanol) with solution mediators like polyvinylpyrrolidone (PVP) to enhance solubility and prevent precipitation during concentration. PVP (15–35% w/w of final extract) is added to the primary extract before solvent removal via spray drying. This approach increases yield by 18–22% compared to traditional methods.
Partitioning and Fractionation
The crude extract is partitioned sequentially using petroleum ether and ethyl acetate to remove lipids and low-polarity contaminants. The ethyl acetate-soluble fraction, enriched in triterpenoids, is further processed:
-
Petroleum Ether Partitioning : Removes chlorophyll and waxes (yield loss: 25–30% w/w).
-
Ethyl Acetate Partitioning : Captures triterpene glycosides (yield: 8–10% w/w).
Chromatographic Purification
Silica Gel Column Chromatography
The ethyl acetate fraction is subjected to silica gel (200–300 mesh) chromatography with a gradient elution system:
-
Eluents : Chloroform/methanol (10:1 → 5:1 → 2:1 → 1:1)
-
Flow Rate : 2 mL/min
-
Fraction Size : 500 mL
Cimicifoetiside A elutes in the chloroform/methanol (5:1) fraction, which is then concentrated and rechromatographed on a smaller silica column for purity enhancement.
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC under these conditions:
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm) |
| Mobile Phase | Acetonitrile/water (65:35) |
| Flow Rate | 3 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 14.2–14.8 min |
This step yields cimicifoetiside A with >95% purity, as confirmed by NMR and mass spectrometry.
Yield Optimization Strategies
Solution Mediator Effects
Incorporating PVP during ethanol-water extraction increases cimicifoetiside A recovery from 0.08% to 0.12% dry weight. The mediator acts as a protective colloid, inhibiting aggregation during solvent removal.
Q & A
What analytical techniques are essential for confirming the structural identity of cimicifoetiside A?
Level: Basic
Methodological Answer:
The structural elucidation of cimicifoetiside A relies on a combination of ¹H-NMR, ¹³C-NMR (DEPT), HMBC, and HRFABMS . Key steps include:
- NMR Analysis : Compare spectral data with known analogs (e.g., cimigenol 3-α-L-arabinopyranoside) to identify acetyl group substitutions. For instance, the introduction of a 2'-O-acetyl group in cimicifoetiside A causes characteristic shifts in C-1' (3.2 ppm upfield), C-2' (1.2 ppm downfield), and C-3' (2.4 ppm upfield) .
- HMBC Correlations : Validate long-range ¹³C-¹H couplings to confirm glycosidic linkages and acetyl group positions (e.g., linking the acetyl methyl proton to C-2' of arabinose) .
- HRFABMS : Determine the molecular formula (e.g., C₃₇H₅₈O₁₀ for cimicifoetiside A) and fragment ions (e.g., m/z 661.3944 [M-H-OAc]⁻) to confirm acetyl group loss .
How should researchers design experiments to evaluate the cytotoxic potential of cimicifoetiside A?
Level: Basic
Methodological Answer:
- Cell Line Selection : Use standardized cancer models such as Ehrlich ascites carcinoma (EAC) and MDA-MB-231 (human breast adenocarcinoma) . These models are validated for cytotoxicity screening, with IC₅₀ values reported as 0.52 μM (EAC) and 6.74 μM (MDA-MB-231) for cimicifoetiside A .
- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 μM) to calculate IC₅₀ using assays like MTT or SRB. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
- Replication : Perform triplicate experiments to ensure statistical robustness.
How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of cimicifoetiside A across studies?
Level: Advanced
Methodological Answer:
Contradictions may arise from variations in:
- Cell Line Passaging : Genetic drift in cancer cells over time can alter drug sensitivity. Use low-passage-number cells and authenticate lines via STR profiling .
- Compound Purity : Validate cimicifoetiside A purity (>95%) via HPLC-UV or LC-MS. Impurities (e.g., co-eluting triterpenoids) may skew results .
- Assay Conditions : Standardize incubation time (e.g., 48–72 hours), serum concentration, and endpoint measurement protocols .
What strategies are employed to establish structure-activity relationships (SAR) for cimicifoetiside A derivatives?
Level: Advanced
Methodological Answer:
- Targeted Acetylation : Introduce acetyl groups at specific positions (e.g., C-2' or C-25) and compare bioactivity. For example, 25-O-acetylation in cimicifoetiside B enhances EAC cytotoxicity (IC₅₀ = 0.14 μg/mL) vs. cimicifoetiside A (IC₅₀ = 0.35 μg/mL) due to increased lipophilicity .
- Molecular Docking : Model interactions with targets like topoisomerase II or tubulin using software (e.g., AutoDock Vina) to predict binding affinities .
- Metabolic Stability : Assess derivatives in hepatic microsome assays to optimize pharmacokinetic profiles .
How should researchers document experimental protocols to ensure reproducibility of cimicifoetiside A isolation?
Level: Basic
Methodological Answer:
- Extraction Details : Specify plant material (e.g., Cimicifuga foetida rhizomes), solvent (e.g., methanol), and temperature/pressure conditions .
- Chromatography : Report column type (e.g., silica gel 60), mobile phase gradients (e.g., CHCl₃:MeOH:H₂O), and detection methods (e.g., TLC under UV 254 nm) .
- Supplementary Data : Provide ¹H/¹³C-NMR spectra, HRMS chromatograms, and purity certificates in supporting information .
What in vitro models are most relevant for mechanistic studies of cimicifoetiside A?
Level: Advanced
Methodological Answer:
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation to confirm programmed cell death pathways .
- Cell Cycle Analysis : Employ flow cytometry (PI staining) to identify G2/M arrest, a common mechanism of triterpenoid cytotoxicity .
- ROS Detection : Quantify reactive oxygen species (ROS) using DCFH-DA probes to assess oxidative stress contributions .
How can researchers validate the purity of cimicifoetiside A isolates?
Level: Basic
Methodological Answer:
- Orthogonal Methods : Combine HPLC-ELSD (for non-UV-active compounds), ¹H-NMR integration (≥95% purity), and LC-MS/MS to detect trace impurities .
- Melting Point : Compare observed values with literature data (if available) .
What are the critical controls for cytotoxicity assays involving cimicifoetiside A?
Level: Basic
Methodological Answer:
- Vehicle Control : Confirm solvent (e.g., DMSO) does not exceed 0.1% v/v to avoid cell membrane disruption .
- Positive Control : Include a reference drug (e.g., paclitaxel for microtubule-targeting activity) .
- Viability Normalization : Use untreated cells (100% viability) and a "no cells" blank to correct for background absorbance .
How to design a comparative study analyzing cimicifoetiside A’s bioactivity across cancer cell lines?
Level: Advanced
Methodological Answer:
- Panel Selection : Include cell lines with diverse genetic backgrounds (e.g., ER+ vs. TNBC for breast cancer) to identify selectivity .
- Omics Integration : Perform RNA-seq or proteomics post-treatment to map signaling pathways (e.g., PI3K/AKT, MAPK) .
- Synergy Testing : Combine cimicifoetiside A with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn .
What statistical methods are appropriate for analyzing cytotoxicity data?
Level: Advanced
Methodological Answer:
- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves with the Hill equation .
- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., derivatives vs. parent compound) with Tukey’s HSD .
- Outlier Detection : Apply Grubbs’ test to exclude aberrant replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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